molecular formula C21H28Cl3FN2O3 B2814348 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1327521-01-6

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2814348
CAS RN: 1327521-01-6
M. Wt: 481.81
InChI Key: GEVUXIJYMKARSA-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl3FN2O3 and its molecular weight is 481.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been used as a precursor or a component in the synthesis of new chemical entities with varied biological activities, including antimicrobial, antimalarial, antihistamine, and potential antidepressant properties. For instance, novel derivatives have been synthesized for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2010). Additionally, some derivatives have been evaluated as serotonin-selective reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, indicating a direction for developing antidepressants with fewer side effects (Dorsey et al., 2004).

Chemical Synthesis Improvements

  • Research has also focused on improving the synthesis processes for compounds related to "1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride." For example, a scale-up synthesis of dopamine uptake inhibitor GBR-12909 has been described, highlighting the development of a more efficient, environmentally friendly, and high-yield process (Ironside et al., 2002).

Pharmacological Evaluations

  • Several studies have synthesized and evaluated derivatives of the compound for their potential as dual-action antidepressants, affecting both serotonin receptors and the serotonin transporter. These compounds have shown high nanomolar affinity for both activities, suggesting their potential as potent antidepressant agents (Javier Díez Martínez et al., 2001).

Antimalarial and Antitumor Activities

  • Research on piperazine and pyrrolidine derivatives has shown significant antiplasmodial activity against Plasmodium falciparum, indicating potential for antimalarial drug development. The specific structural features of these compounds, such as the combined presence of a hydroxyl group, a propane chain, and a fluor, were crucial for their activity (Mendoza et al., 2011). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and evaluated for their antitumor activity, focusing on the processes of tumor DNA methylation (Hakobyan et al., 2020).

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN2O3.2ClH/c22-17-1-7-21(8-2-17)28-14-13-27-16-20(26)15-24-9-11-25(12-10-24)19-5-3-18(23)4-6-19;;/h1-8,20,26H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVUXIJYMKARSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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